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Compound of Interest

Compound Name:

(4-(2H-Tetrazol-5-

yl)phenyl)methanamine

hydrochloride

Cat. No.: B151602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The phenylmethanamine scaffold is a cornerstone in medicinal chemistry, forming the structural

basis for a wide array of pharmacologically active compounds. Structure-activity relationship

(SAR) studies of these analogs are crucial for optimizing their potency, selectivity, and

pharmacokinetic profiles. This guide provides a comparative analysis of phenylmethanamine

derivatives, focusing on their activity as monoamine oxidase (MAO) inhibitors and serotonin

transporter (SERT) inhibitors, two prominent targets in the development of treatments for

neurological and psychiatric disorders.

Comparative Analysis of Biological Activity
The biological activity of phenylmethanamine analogs is highly dependent on the nature and

position of substituents on the phenyl ring and the nitrogen atom. The following tables

summarize quantitative data from various studies, highlighting these relationships.

Monoamine Oxidase (MAO) Inhibition
MAO enzymes are critical in the metabolism of monoamine neurotransmitters.[1][2][3]

Phenylmethanamine analogs have been extensively explored as MAO inhibitors for the

treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2]
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Compoun
d ID

Phenyl
Ring
Substitue
nt(s)

N-
Substitue
nt

Target IC50 (µM) Ki (µM)
Selectivit
y Index
(SI)

Chalcone

Analog 1
4-OH H hMAO-A - 0.49 ± 0.02 -

Chalcone

Analog 2
4-Cl H hMAO-B - 0.31 ± 0.02 16.84

Pyrazoline

Analog 3

2-OCH3, 4-

OH
H hMAO-A -

0.06 ±

0.003
1.02 x 10⁻⁵

(S)-BPIQC

Analog 4

para-F on

benzyl

(S)-1-

phenyl-3,4-

dihydroisoq

uinoline-

2(1H)-

carboxami

de

MAO-A 1.38 - -

(S)-BPIQC

Analog 5

para-Br on

benzyl

(S)-1-

phenyl-3,4-

dihydroisoq

uinoline-

2(1H)-

carboxami

de

MAO-A 2.48 - -

Data sourced from multiple studies focusing on chalcone-based and other heterocyclic

phenylmethanamine analogs as MAO inhibitors.[1][4]

Serotonin Transporter (SERT) Inhibition
Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that target

SERT. Phenylmethanamine derivatives have been a fertile ground for the discovery of novel

SERT inhibitors.
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Compound ID
A-Ring
Substituent

B-Ring
Substituent

Target
R² (QSAR
Model)

PPMA Analog 1 Varied Varied 5HT₂ₐ 0.73

PPMA Analog 2 Varied Varied SERT 0.45

PPMA Analog 3 Varied Varied hERG 0.58

BM212 Analog

(SA-5)
4-Cl 4-Cl SERT -

Sertraline

(Standard)
- - SERT -

Quantitative Structure-Activity Relationship (QSAR) models for phenoxyphenyl-methanamine

(PPMA) compounds show a good correlation for 5HT₂ₐ activity.[5] The BM212 analog SA-5,

with chlorine atoms on both phenyl rings, exhibited significant 5-HT reuptake inhibition,

comparable to the standard drug sertraline.[6]

Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to robust SAR studies.

In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and Ki values) of test compounds against

human MAO-A and MAO-B.

Methodology:

Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system

(e.g., Pichia pastoris).

Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

Procedure:
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The test compounds are pre-incubated with the respective MAO isoform for a defined

period (e.g., 15 minutes) at 37°C.

The enzymatic reaction is initiated by the addition of the substrate.

The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C.

The reaction is terminated by the addition of a stop solution (e.g., 2N NaOH).

The formation of the product (4-hydroxyquinoline for MAO-A or the corresponding

aldehyde for MAO-B) is measured fluorometrically or spectrophotometrically.

Data Analysis: IC50 values are calculated by non-linear regression analysis of the

concentration-response curves. Ki values can be determined using the Cheng-Prusoff

equation.

In Vitro Serotonin Reuptake Assay
Objective: To evaluate the ability of test compounds to inhibit serotonin reuptake at the

serotonin transporter (SERT).

Methodology:

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing human SERT.

Radioligand: [³H]Serotonin (5-HT).

Assay Buffer: Krebs-Ringer-HEPES buffer.

Procedure:

Cells are incubated with the test compounds at various concentrations.

[³H]5-HT is added to the incubation mixture.

The uptake reaction is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing

with ice-cold buffer to remove unbound radioligand.
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Data Analysis: The amount of [³H]5-HT taken up by the cells is quantified by liquid

scintillation counting. IC50 values are determined from the inhibition curves.
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Caption: A typical workflow for structure-activity relationship studies.
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Caption: Inhibition of monoamine reuptake and metabolism by phenylmethanamine analogs.
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Caption: Key structural modifications influencing the pharmacological properties of

phenylmethanamine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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